molecular formula C12H13ClN4 B1618211 Pyrimidine, 5-amino-6-chloro-4-(phenethylamino)- CAS No. 73840-54-7

Pyrimidine, 5-amino-6-chloro-4-(phenethylamino)-

Cat. No. B1618211
Key on ui cas rn: 73840-54-7
M. Wt: 248.71 g/mol
InChI Key: WPZRECFJUHBCHG-UHFFFAOYSA-N
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Patent
US07285543B2

Procedure details

A solution of 5-amino-4,6-dichloropyrimidine (1 mmol) in nBuOH was treated with Et3N (1.2 mmol) and phenethylamine (1.05 mmol) at 80° C. After 12 h, the cooled reaction mixture was evaporated under vacuum and the residue was chromatographed to give 6-chloro-5-amino-4-(phenethylamino)-pyrimidine as a yellow solid. mp 156-157° C.; TLC: Rf=0.41, 50% EtOAc-hexane.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1.05 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.CCN(CC)CC.[CH2:17]([NH2:25])[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(O)CCC>[Cl:9][C:3]1[N:4]=[CH:5][N:6]=[C:7]([NH:25][CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.05 mmol
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)NCCC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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